Absence of Published Pharmacological Activity Data Compared to Closest Structural Analogs
No published study has reported quantitative pharmacological activity (IC50, Ki, EC50) for 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea in any target-based or phenotypic assay. Close structural analogs within the phenylurea indole class have been characterized as ABCG2 inhibitors, with the most potent extended π-system derivatives 3c and 3f achieving complete reversal of ABCG2-mediated multidrug resistance at 10 µM in H460/MX20 cells [1]. The target compound contains the core phenylurea indole scaffold but with an unexplored hydroxyethyl substitution, for which no comparative structure-activity relationship data exist. This represents a knowledge gap rather than a documented point of differentiation.
| Evidence Dimension | ABCG2 inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 3f: ABCG2 reversal activity at 10 µM (H460/MX20 cell model) |
| Quantified Difference | Cannot be calculated; target compound untested |
| Conditions | H460/MX20 ABCG2-overexpressing non-small cell lung cancer cells, mitoxantrone accumulation assay |
Why This Matters
Procurement for ABCG2-targeted screening programs cannot assume this compound will replicate the activity of validated phenylurea indole ABCG2 inhibitors; it must be treated as an unvalidated analog requiring de novo characterization.
- [1] Ye, G.-J., et al. Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. Bioorganic Chemistry, 2023, 135, 106481. View Source
